Compound Description: MAK683 (N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine) is a potent and orally bioavailable embryonic ectoderm development (EED) inhibitor. [] Its preclinical pharmacokinetic profile reveals low to moderate plasma clearances, high oral exposure, and moderate to high oral bioavailability at doses of 1-2 mg/kg. [] The compound undergoes extensive hepatic metabolism, yielding numerous metabolites through various pathways, including oxidation, glucuronidation, and sulfation. []
Relevance: Both MAK683 and 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide share the core structure of a [, , ]triazolo[4,3-c]pyrimidine scaffold. This structural similarity suggests potential overlap in their biological targets and activities, making MAK683 a relevant compound for comparison.
Compound Description: This compound is a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase), an enzyme involved in the pyrimidine synthesis pathway of Campylobacter concisus. [] This enzyme represents a potential therapeutic target for treating C. concisus infections, particularly in children where these infections are prevalent and potentially fatal. []
Compound Description: This compound emerged as a potent inhibitor of dCTP deaminase from C. concisus. [] It presents a potential therapeutic avenue for managing C. concisus-related illnesses. []
Compound Description: This molecule acts as a potent inhibitor of dCTP deaminase in C. concisus. [] Its discovery underscores the potential of targeting this enzyme for therapeutic intervention against C. concisus infections. []
Compound Description: This compound displayed significant antifungal activity against Candida albicans in agar well diffusion assays. [] This finding highlights its potential as a lead compound for developing novel antifungal agents.
3-p-methylbenzyl derivative of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate
Compound Description: This derivative showed antifungal activity against Candida albicans. []
Compound Description: This compound demonstrated antifungal activity against Candida albicans. []
4-S-alkyl derivatives of 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione
Compound Description: These derivatives were found to exhibit antifungal activity against Candida albicans. [] This activity highlights their potential as starting points for developing new antifungal treatments.
Compound Description: This compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. [] This finding underscores its potential as a lead for developing new antibacterial drugs.
10. 9H-imidazo[1,5-a][1,2,4]triazolo[3,4-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This compound is a derivative of benzodiazepine and was excluded from a patent describing new derivatives with the ability for selective binding with the α5-subunit of gamma-aminobutyric acid receptor A. []* Relevance: Though structurally distinct, this compound, along with other benzodiazepine derivatives, highlights the significance of exploring diverse heterocyclic systems, including those containing [, , ]triazolo[4,3-c]pyrimidin-like moieties found in 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for potential therapeutic applications.
11. 10-(3-cyclopropyl-1,2,4-oxadiazole-5-yl)-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine* Compound Description: This is another benzodiazepine derivative excluded from the aforementioned patent. [] * Relevance: This compound emphasizes the importance of investigating varied heterocyclic scaffolds, even those structurally dissimilar to 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, as they might offer valuable pharmacological properties.
12. 3-fluoro-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This benzodiazepine derivative was also excluded in the mentioned patent. [] * Relevance: This compound further supports the exploration of diverse heterocyclic structures, even those structurally distinct from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for their potential therapeutic value.
13. 10-(3-cyclopropyl-1,2,4-oxadiazole-5-yl)-3-fluoro-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine* Compound Description: This compound represents another benzodiazepine derivative excluded in the patent. []* Relevance: It highlights the continued relevance of investigating diverse heterocyclic systems, even those structurally dissimilar to 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for their potential pharmacological applications.
14. 3-chloro-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This is another example of a benzodiazepine derivative excluded from the patent. []* Relevance: It underscores the ongoing significance of examining diverse heterocyclic structures, despite structural differences from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, as they may hold promising pharmacological properties.
15. 3-chloro-1-(3-cyclopropyl-1,2,4-oxadiazole-5-yl)-9H-imidazo[1,5-a][1,2,4]triazolo[4,3-d][1,4]benzodiazepine* Compound Description: This compound represents another benzodiazepine derivative excluded from the patent. []* Relevance: This compound emphasizes the value of exploring varied heterocyclic scaffolds, including those structurally different from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, for their potential therapeutic applications.
16. 3-methyl-9H-imidazo[1,5-a][1,2,4]triazolo[3,4-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This final compound is another benzodiazepine derivative excluded from the patent. [] * Relevance: This compound reinforces the significance of investigating a wide range of heterocyclic structures, despite structural differences from 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, as they may possess valuable pharmacological attributes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.